![molecular formula C21H19ClN6O2 B2372052 (4-(1-(2-chloro-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 1105233-80-4](/img/structure/B2372052.png)
(4-(1-(2-chloro-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone
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Overview
Description
The compound (4-(1-(2-chloro-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone
is a complex organic molecule that is part of the pyrazolo[3,4-d]pyrimidine class of compounds . These compounds are known for their activity against several cancer cell lines .
Synthesis Analysis
The synthesis of similar pyrazolo[3,4-d]pyrimidine derivatives has been reported in the literature . The synthesis typically involves complex organic reactions and the use of specialized laboratory techniques. For example, one study describes the use of flash column chromatography for purification .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name. It contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic aromatic ring system. Attached to this core are a 2-chloro-5-methylphenyl group, a piperazin-1-yl group, and a furan-2-yl)methanone group .
Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were investigated as antiviral agents. Among them, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole displayed potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, including indole derivatives, are known for their pharmacological effects. While the specific compound hasn’t been directly studied, it’s worth noting that pyrazoles exhibit potent antileishmanial and antimalarial activities .
Other Potential Applications
Indole derivatives have diverse biological activities beyond antiviral and antimalarial effects:
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target for cancer treatment .
Mode of Action
Compounds with similar structures have been found to inhibit cdk2 . They bind to the active site of CDK2, preventing its interaction with cyclin A2, which is necessary for the kinase’s activity . This inhibition disrupts the cell cycle, potentially leading to cell death .
Biochemical Pathways
By inhibiting cdk2, the compound would disrupt the cell cycle, particularly the transition from the g1 phase to the s phase . This disruption could lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties . These properties can help predict the compound’s bioavailability, absorption, distribution, metabolism, and excretion .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cancer cell lines . For example, some compounds have shown IC50 values in the nanomolar range against MCF-7, HCT-116, and HepG-2 cell lines .
Action Environment
These compounds have shown promise as CDK2 inhibitors and potential anticancer agents
properties
IUPAC Name |
[4-[1-(2-chloro-5-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O2/c1-14-4-5-16(22)17(11-14)28-20-15(12-25-28)19(23-13-24-20)26-6-8-27(9-7-26)21(29)18-3-2-10-30-18/h2-5,10-13H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSWQUHVYBBVGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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